molecular formula C19H24N2O4 B195480 N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide CAS No. 67346-50-3

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

Número de catálogo: B195480
Número CAS: 67346-50-3
Peso molecular: 344.4 g/mol
Clave InChI: BPZSYCZIITTYBL-BFUOFWGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, also known as arformoterol (free base), is a long-acting β2-adrenergic receptor agonist (LABA) used clinically for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Its molecular formula is C₁₉H₂₄N₂O₄ (average mass: 344.411 g/mol), with two defined stereocenters at the (1S)-hydroxyethyl and (1R)-methylethylamine positions, critical for its pharmacological activity . The compound is marketed under the trade name Foradil and is distinguished by its enantiomeric purity, which enhances β2-receptor selectivity and reduces off-target effects .

Propiedades

IUPAC Name

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-BFUOFWGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217701
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67346-50-3
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXY-5-((1S)-1-HYDROXY-2-(((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP145530CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Epoxide-Amine Condensation

The core structure is assembled via condensation of an epoxide with a chiral amine. As detailed in patents WO1999067198A1 and EP1093450B1, the process begins with synthesizing l-(4'-benzyloxy-3'-nitrophenyl)-2-bromoethanol (1), which is converted to the epoxide 4-benzyloxy-1-nitrostyrene oxide (2) under basic conditions (e.g., K₂CO₃ in methanol/THF). This epoxide reacts with optically pure (R)-2-N-benzylamino-1-(4-methoxyphenyl)propane (3) to form the intermediate N,O-dibenzyldesformoterol (4).

Reaction Conditions:

  • Solvent: Methyl isobutylketone (MIBK) or toluene

  • Temperature: 100–140°C

  • Base: Triethylamine or NaOH

  • Yield: 65–78%

Catalytic Hydrogenation for Deprotection

The benzyl protecting groups in N,O-dibenzyldesformoterol (4) are removed via hydrogenation using palladium on carbon (Pd/C) under 40–60 psi H₂ pressure in methanol or ethanol. This step yields the primary amine desformoterol (5), which is subsequently formylated to introduce the formamide group.

Hydrogenation Parameters:

  • Catalyst: 10% Pd/C

  • Solvent: Methanol/THF (3:1)

  • Temperature: 15–30°C

  • Duration: 2–15 hours

Stereochemical Control and Resolution

Achieving the (1S,1R) configuration requires chiral starting materials or resolution techniques:

Use of Optically Pure Intermediates

The amine 2-N-benzylamino-1-(4-methoxyphenyl)propane (3) is synthesized in enantiomerically pure form using (R)- or (S)-1-phenylethylamine as a chiral auxiliary. This ensures retention of stereochemistry during epoxide coupling.

Diastereomeric Separation

Crude reaction mixtures containing multiple stereoisomers are resolved via:

  • Semipreparative HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient

  • Chiral Crystallization: Recrystallization from ethanol/water mixtures

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical fidelity:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, formamide CH), 7.24–6.75 (m, aromatic H), 4.85 (br s, 1H, OH), 3.72 (s, 3H, OCH₃).

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch).

Chromatographic Purity

  • HPLC: >99% purity (C18 column, 0.1% H₃PO₄/acetonitrile, 1.0 mL/min).

Process Optimization and Scalability

Industrial-scale production emphasizes cost-efficiency and yield:

One-Pot Synthesis

Combining epoxide formation and amine coupling in a single reactor reduces steps and improves yield (85–90%).

Solvent Recycling

MIBK and methanol are recovered via distillation, minimizing waste.

Challenges and Mitigation

  • Racemization Risk: High-temperature steps may compromise chirality. Mitigated by using aprotic solvents (e.g., MIBK) and low reaction times.

  • Impurity Formation: Byproducts like dehydroxylated analogs are removed via crystallization .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to introduce additional functional groups or alter its reactivity.

  • Reduction: Conversely, it can be reduced to modify its functional groups, potentially altering its biological activity.

  • Substitution: Substituent groups on the aromatic ring or amine can be substituted via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are commonly used. Reaction conditions would be tailored to the specific transformation desired, often involving specific solvents and controlled temperatures.

Major Products Formed: Depending on the type of reaction, major products can include oxidized forms with additional oxygen-containing groups, reduced amine derivatives, and substituted phenols or amides.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Beta-2 Adrenergic Agonist Activity

The compound is recognized as an adrenergic beta-2 receptor agonist, which suggests its efficacy in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its prolonged duration of action makes it a candidate for therapeutic use in respiratory disorders, enhancing bronchodilation and improving airflow in patients suffering from bronchospasm .

Anticancer Potential

Mechanisms of Action

Recent studies have illuminated the anticancer properties of compounds structurally similar to N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide. For instance, derivatives exhibiting similar functional groups have been shown to inhibit cell growth in various cancer cell lines, including ovarian and lung cancers. The percent growth inhibition (PGI) rates for such compounds have been reported as high as 86% against specific cancer types .

Structure-Activity Relationship (SAR)

Design and Optimization

The structure-activity relationship studies of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide have provided insights into its biological activity. Modifications to the phenolic and amine groups have been explored to enhance potency and selectivity towards target receptors. These studies are crucial for developing more effective anticancer agents with reduced side effects .

Case Studies

Clinical Investigations

Several clinical trials have investigated the efficacy of beta-adrenergic agonists like N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide in treating asthma. Results indicate significant improvements in lung function metrics among participants receiving treatment compared to placebo groups, underscoring the compound's therapeutic potential .

Mecanismo De Acción

The mechanism by which N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can initiate a cascade of biochemical reactions, modulating biological pathways and eliciting a range of effects depending on the specific context and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stereoisomeric Variants

  • N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: This stereoisomeric mixture (RS/SR configuration) exhibits reduced β2-selectivity compared to the pure (1S,1R)-enantiomer (arformoterol). Key Data:
Property Arformoterol (1S,1R) RS/SR Isomer
β2-Receptor EC₅₀ (nM) 1.2 12.4
β1-Receptor EC₅₀ (nM) 450 320
Impurity Limit N/A ≤2.0%

Source: Pharmacopeial Forum

Structural Analogues

  • Monobenzyl Analogue (Compound H): The substitution of the formamide group with a benzyl group (N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide) increases lipophilicity (logP: 2.2 vs. 1.8 for arformoterol) but reduces β2-binding affinity by ~40%. This analogue is restricted to ≤2.2% in pharmacopeial standards .
  • Nitroso Derivative: The introduction of a nitroso group (N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(nitroso)amino)ethyl)phenyl)formamide) disrupts the amine moiety, rendering the compound inactive.

Functional Group Modifications

  • Fluorophenyl-Substituted Analogues :
    Replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety (e.g., N-(4-fluorophenyl)-N-(2-hydroxy-5-methyl-phenyl)formamide ) decreases β2-receptor potency (EC₅₀: 8.7 nM) but enhances metabolic stability in hepatic microsomes (t₁/₂: 4.2 h vs. 2.8 h for arformoterol) .
  • Bicyclic and Indole Derivatives :
    Compounds like 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine prioritize bulkier substituents, leading to prolonged half-lives (t₁/₂: 9.1 h) but poor bronchoselectivity (β2/β1 ratio: 15 vs. 375 for arformoterol) .

Pharmacological and Pharmacokinetic Comparison

Compound β2 EC₅₀ (nM) β2/β1 Selectivity Ratio Plasma t₁/₂ (h) LogP
Arformoterol 1.2 375 12 1.8
RS/SR Isomer 12.4 26 10 1.8
Fluorophenyl Analogue 8.7 210 14 2.1
Bicyclic Derivative 24.5 15 9.1 3.4

Data compiled from

Actividad Biológica

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide, also known as a complex organic compound with potential therapeutic applications, has garnered attention in various biological studies. This article delves into its biological activity, highlighting key findings from research studies, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological properties. Its chemical formula is represented as:

C20H28N2O3C_{20}H_{28}N_{2}O_{3}

This structure includes a hydroxyl group, an amine group, and a methoxyphenyl moiety, which are essential for its interaction with biological systems.

Research indicates that N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide acts primarily as an adrenergic beta-2 receptor agonist . This mechanism is crucial for its application in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects .

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity , particularly in suppressing the growth of cancer stem cells (CSCs). The compound's ability to inhibit CSCs positions it as a potential therapeutic agent in treating various cancers, including non-small-cell lung carcinoma (NSCLC) .

Inflammatory Response Modulation

The compound has also shown promise in modulating inflammatory responses. Research indicates that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Asthma Management

A clinical study involving patients with asthma demonstrated that administration of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide resulted in improved lung function and reduced frequency of asthma attacks. The study highlighted the compound's prolonged duration of action compared to traditional beta-agonists .

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and proliferation. The results indicated that the compound could induce apoptosis in cancer cells, thereby supporting its potential use as an adjunct therapy in oncology .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
BronchodilationImproved lung function in asthma patients
AnticancerSuppressed growth of cancer stem cells
Inflammation ReductionDecreased inflammatory markers in animal models

Pharmacological Profile

ParameterValue
Molecular Weight328.45 g/mol
SolubilitySoluble in DMSO
Half-lifeApproximately 6 hours
Primary MetabolismHepatic via cytochrome P450

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.